

Application Note & Synthesis Protocol: N-(2-Oxo-2-phenylethyl)benzamide

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Compound of Interest

Compound Name:	<i>n</i> -(2-Oxo-2-phenylethyl)benzamide
CAS No.:	4190-14-1
Cat. No.:	B1347390

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Abstract

This document provides a comprehensive guide for the synthesis of **N-(2-Oxo-2-phenylethyl)benzamide**, a valuable intermediate in organic synthesis and potential building block in medicinal chemistry. The protocol details a robust and reproducible method involving the nucleophilic substitution reaction between benzamide and 2-bromoacetophenone. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction

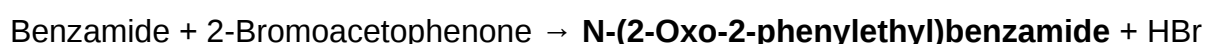
N-(2-Oxo-2-phenylethyl)benzamide and its derivatives are of significant interest in the field of medicinal chemistry. The benzamide moiety is a common feature in a wide array of pharmacologically active compounds, exhibiting diverse biological activities.^[1] The incorporation of a phenacyl group introduces a versatile handle for further chemical modifications, making the title compound a key intermediate for the synthesis of more complex molecules, including potential therapeutic agents.^{[2][3][4]} This protocol outlines a

straightforward and efficient synthesis of **N-(2-Oxo-2-phenylethyl)benzamide**, designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Reaction Scheme and Mechanism

The synthesis of **N-(2-Oxo-2-phenylethyl)benzamide** is achieved through the N-alkylation of benzamide with 2-bromoacetophenone, also known as phenacyl bromide.^[5] This reaction proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism.

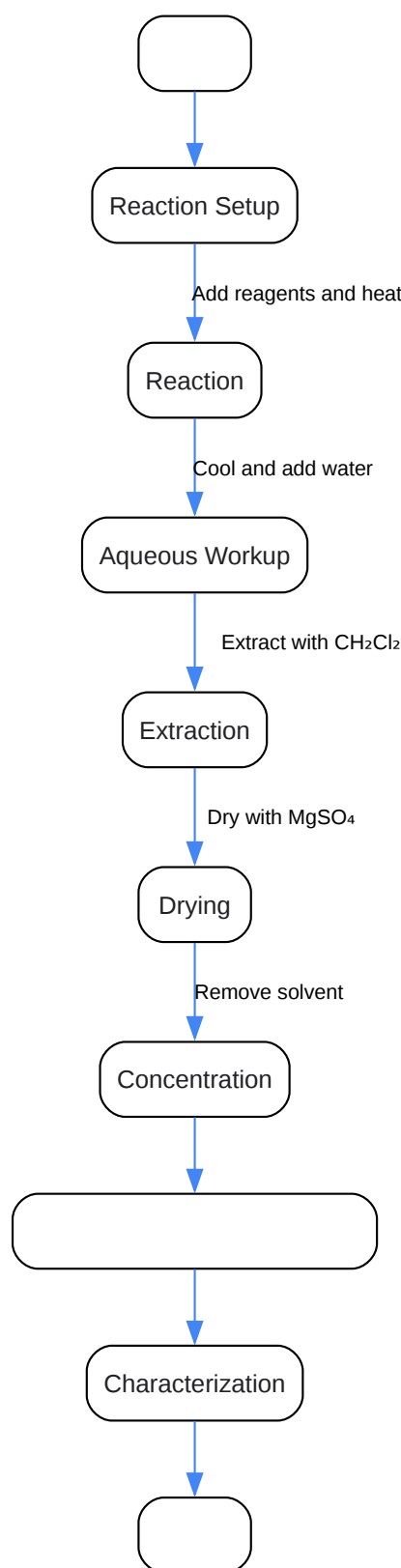
Reaction:



The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid (HBr) byproduct, which drives the reaction to completion.

Mechanism:

The nitrogen atom of the benzamide acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine in 2-bromoacetophenone. This concerted step results in the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-bromine bond. The base then deprotonates the newly formed intermediate to yield the final product.



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Sources

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- [3. researchgate.net \[researchgate.net\]](http://researchgate.net)
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- [5. nbinno.com \[nbinno.com\]](http://nbinno.com)
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